molecular formula C16H19N3OS B5575811 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B5575811
M. Wt: 301.4 g/mol
InChI Key: MYWYAASHXRKDJV-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide group and a 4-methylphenyl substituent on the thiadiazole ring. Thiadiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . The compound’s structural uniqueness lies in its butterfly-shaped molecular conformation, where the thiadiazole core and attached benzene rings adopt near-planar arrangements (dihedral angles: 0.8–0.9°), while the two thiadiazole rings form a 46.3° angle . This geometry may influence intermolecular interactions and stability, as evidenced by its monoclinic crystal lattice parameters (a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084°) .

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYAASHXRKDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring with a 4-methylphenyl substituent.

  • Cyclohexanecarboxamide Attachment: : The cyclohexanecarboxamide moiety is introduced by reacting the thiadiazole intermediate with cyclohexanecarbonyl chloride in the presence of a base like triethylamine. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, which may reduce the thiadiazole ring or the carboxamide group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the thiadiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives, amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been evaluated for its effectiveness against various bacterial strains. Studies suggest that compounds with thiadiazole moieties can disrupt bacterial cell wall synthesis or inhibit essential enzymes, making them potential candidates for antibiotic development .

Anticancer Properties
Thiadiazole derivatives have also shown promise in anticancer research. The compound has been tested for cytotoxicity against several cancer cell lines. Preliminary findings indicate that it may induce apoptosis through the activation of caspases, which are critical for programmed cell death . This suggests a pathway for further development in cancer therapeutics.

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This positions it as a candidate for treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. Thiadiazole derivatives have been found to possess insecticidal and fungicidal activities. Research indicates that this compound can effectively control pests and pathogens in crops, thereby enhancing agricultural productivity .

Herbicidal Properties
Additionally, studies suggest that this compound may exhibit herbicidal activity by inhibiting the growth of certain weed species. The mechanism often involves interference with photosynthesis or other metabolic pathways critical to plant growth . This application could lead to the development of new herbicides that are less harmful to non-target species.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid structure provided by the thiadiazole ring .

Nanocomposites
The compound's unique properties make it suitable for creating nanocomposites with enhanced electrical conductivity and thermal resistance. These materials are valuable in electronics and other high-performance applications .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntimicrobial ActivityDisruption of bacterial cell wall synthesis
Anticancer PropertiesInduction of apoptosis through caspase activation
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Agricultural SciencePesticidal ActivityControl of pests/pathogens
Herbicidal PropertiesInhibition of weed growth
Material SciencePolymer ChemistryEnhanced thermal stability and mechanical properties
NanocompositesImproved electrical conductivity and thermal resistance

Mechanism of Action

The mechanism by which N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.

  • Pathways Involved: : The compound’s effects could be mediated through pathways such as the NF-κB pathway for anti-inflammatory action or the PI3K/Akt pathway for anticancer activity.

Comparison with Similar Compounds

Substituent Variations
  • Target Compound : 4-methylphenyl and cyclohexanecarboxamide groups.
  • Analog 5Fd () : Contains a 4-chlorophenyl and cyclohexylidene group, yielding a higher melting point (254–256°C) due to enhanced rigidity from the conjugated carbonyl groups .
  • Analog 5h () : Benzylthio substituent provides an 88% synthesis yield, suggesting bulky aromatic groups may improve reaction efficiency .
  • BAY-805 (): Features a trifluoromethyl and cyanophenyl group, highlighting how electron-withdrawing substituents can enhance bioactivity (e.g., USP21 inhibition) .

Physical and Spectral Properties

Compound (Source) Substituents Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound (Inferred) 4-methylphenyl, cyclohexanecarboxamide N/A N/A Expected C=O stretch ~1680 cm⁻¹ (IR)
5Fd () 4-chlorophenyl, cyclohexylidene 85 254–256 IR: 1680, 1660 cm⁻¹ (C=O); NMR: δ 11.90 (NH)
5h () Benzylthio 88 133–135 NMR: Aromatic protons δ 7.22–7.67
BAY-805 () Trifluoromethyl, cyanophenyl N/A N/A Complex NMR shifts from CF₃ and cyano groups

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-methylphenyl hydrazine with appropriate thioketones to form the thiadiazole ring. Subsequent acylation with cyclohexanecarboxylic acid derivatives yields the final product. Various methods including elemental analysis and spectral data (IR, NMR) are employed to confirm the structure of synthesized compounds .

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

  • MCF-7 (breast cancer) : The compound exhibited cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.

For instance, a related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, highlighting the potential efficacy of thiadiazole derivatives in cancer treatment .

Cell Line IC50 Value (mmol/L) Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. For example:

  • Compounds derived from similar structures showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentrations (EC50) significantly lower than traditional antibiotics .
Pathogen EC50 Value (µg/ml) Reference
Xanthomonas axonopodis22
Xanthomonas oryzae15

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in vitro for their anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications in substituents significantly influenced their biological activities. The most active compounds were further analyzed for selectivity against non-cancerous cell lines, confirming their potential as targeted therapies .

Q & A

Q. What are the key synthetic steps for N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?

The synthesis typically involves:

  • Cyclocondensation : Formation of the thiadiazole ring via reaction of thiosemicarbazide derivatives with substituted phenylacetic acids under acidic conditions .
  • Acylation : Coupling the thiadiazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product . Critical parameters include temperature control (0–5°C during acylation) and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic methods confirm the compound’s structure?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.35 ppm (4-methylphenyl –CH₃), δ 1.2–2.1 ppm (cyclohexane protons), and δ 8.1–8.3 ppm (amide NH) .
  • ¹³C NMR : Signals for the thiadiazole carbons (155–160 ppm) and carbonyl carbons (165–170 ppm) .
    • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 363.36 g/mol for analogs) .

Q. What structural insights are provided by X-ray crystallography?

Crystal studies of analogous thiadiazoles reveal:

  • Butterfly conformation : Thiadiazole and attached aryl rings adopt near-planar arrangements (dihedral angles <1°) .
  • Unit cell parameters : Monoclinic system with a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08°, and Z = 4 .
  • Intermolecular interactions : Hydrogen bonding (N–H···N/S) stabilizes the crystal lattice .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
  • Catalysts : Use of N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
  • Temperature control : Slow addition of acyl chlorides at 0°C minimizes side reactions .
  • Purity monitoring : TLC (silica gel, UV detection) ensures intermediate purity before proceeding .

Q. How do structural modifications influence bioactivity?

  • Substituent effects :
  • 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability .
  • Cyclohexanecarboxamide : Stabilizes binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
    • Structure-activity relationship (SAR) : Trifluoromethyl analogs (e.g., N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide) show 2–3× higher cytotoxicity (IC₅₀ = 8–12 μM) in cancer cell lines compared to non-fluorinated derivatives .

Q. How to address contradictions in reported biological data?

  • Assay standardization :
  • Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
  • Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
    • Structural validation : Confirm compound identity via HPLC and HRMS to rule out batch variability .
    • Mechanistic studies : Compare target engagement (e.g., kinase inhibition assays) to clarify discrepancies in potency .

Q. What computational methods predict biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR, VEGFR2) by aligning the thiadiazole ring in the ATP-binding pocket .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C2 and hydrophobic regions near C5) for activity .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize targets with low RMSD (<2 Å) .

Q. What challenges arise in thermal stability analysis?

  • Techniques :
  • TGA : Decomposition onset at ~200°C, indicating moderate thermal stability .
  • DSC : Endothermic peaks at 180–190°C correlate with melting points .
    • Solvent effects : Amorphous forms (from rapid precipitation) may show lower melting points than crystalline forms .
    • Hydration : Hygroscopic samples require drying under vacuum before analysis to avoid skewed data .

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